

Venadaparib Clinical Trials: Application Notes and Protocols for NCT03317743

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Compound of Interest

Compound Name: Venadaparib

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These application notes provide a detailed overview of the Phase 1 clinical trial NCT03317743, evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **Venadaparib** (IDX-1197), a potent and selective PARP inhibitor, in patients with advanced solid tumors. The information is compiled from published study results and is intended to guide further research and development.

Introduction

Venadaparib is a novel poly (ADP-ribose) polymerase (PARP) inhibitor with high selectivity for PARP-1 and PARP-2.^[1] By inhibiting these key enzymes in the DNA single-strand break repair pathway, **Venadaparib** induces synthetic lethality in cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.^{[2][3]} The NCT03317743 trial was a first-in-human, open-label, dose-finding study to determine the safety and recommended Phase 2 dose (RP2D) of **Venadaparib** monotherapy in patients with advanced solid tumors that had progressed on standard-of-care therapy.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT03317743 clinical trial.

Table 1: Patient Demographics and Baseline Characteristics

Characteristic	Value
Number of Patients Enrolled	32
Tumor Types	
Breast Cancer	16 (50%)
Ovarian Cancer	12 (37.5%)
Other Solid Tumors	4 (12.5%)
BRCA Mutation Status	
BRCA Mutant	9
BRCA Wild-Type	18
Unknown	5

Table 2: Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Any Grade (%)	Grade 3 or 4 (%)
Hematological		
Anemia	56% [4]	50% [2]
Neutropenia	25% [4]	22% [2]
Thrombocytopenia	Not Specified	6% [2]
Non-Hematological		
Nausea	38% [4]	Not Specified

Note: Data is compiled from multiple sources which may report slightly different patient numbers for specific analyses.

Table 3: Preliminary Efficacy of Venadaparib

Efficacy Endpoint	Overall Population (n=32)	BRCA Mutant (n=9)	BRCA Wild-Type (n=18)
Objective Response Rate (ORR)	16% ^[4]	22% ^[4]	17% ^[4]
Clinical Benefit Rate (CBR)	47% ^[4]	44% ^[4]	50% ^[4]

ORR: Objective Response Rate (Partial Response + Complete Response) CBR: Clinical Benefit Rate (ORR + Stable Disease)

Table 4: Pharmacokinetics and Pharmacodynamics

Parameter	Finding
Pharmacokinetics (PK)	Dose-proportional pharmacokinetics observed. ^[5]
Pharmacodynamics (PD)	≥90% PAR inhibitory effect observed in tumor samples at doses ≥10 mg/day. ^[4]
Recommended Phase 2 Dose (RP2D)	160 mg once daily. ^[2]

Experimental Protocols

Study Design and Patient Population

This was a Phase 1, multicenter, open-label, dose-finding study using a conventional 3+3 dose-escalation design.^[2]^[4]

- Inclusion Criteria: Patients with histologically confirmed advanced solid tumors who had progressed after standard-of-care therapy and for whom no effective therapy was available.
^[4]
- Exclusion Criteria: Standard exclusion criteria for Phase 1 oncology trials, including inadequate organ function and performance status.

- Treatment: **Venadaparib** was administered orally once daily in 3-week cycles.[6] Dose cohorts ranged from 2 mg/day to 240 mg/day.[4]

Safety and Tolerability Assessment

- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **Venadaparib**.
- Methodology: Patients were monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment.[6] Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Efficacy Evaluation

- Secondary Objective: To assess the preliminary anti-tumor activity of **Venadaparib**.
- Methodology: Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6] Tumor assessments were performed at baseline and at specified intervals during the study.

Pharmacokinetic (PK) Analysis

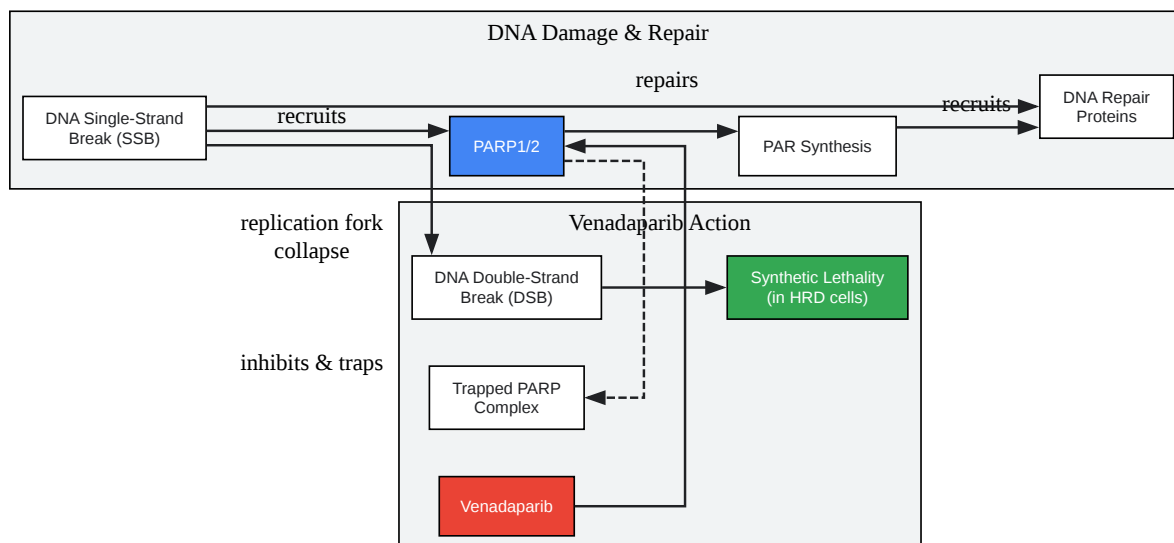
- Objective: To characterize the plasma concentration-time profile of **Venadaparib**.
- Methodology: Blood samples were collected at pre-specified time points after drug administration. Plasma concentrations of **Venadaparib** were determined using a validated analytical method. Pharmacokinetic parameters were assessed during the first cycle.[6]

Pharmacodynamic (PD) Analysis

- Objective: To evaluate the extent of PARP inhibition in response to **Venadaparib**.
- Methodology: Optional tumor biopsies and peripheral blood mononuclear cells (PBMCs) were collected.[2][4] The level of poly (ADP-ribose) (PAR), the product of PARP activity, was measured to determine the degree of PARP inhibition. A significant reduction in PAR levels post-treatment compared to baseline indicated target engagement. Commercially available ELISA-based kits are a standard method for quantifying PAR levels in cell lysates.[7]

Visualizations

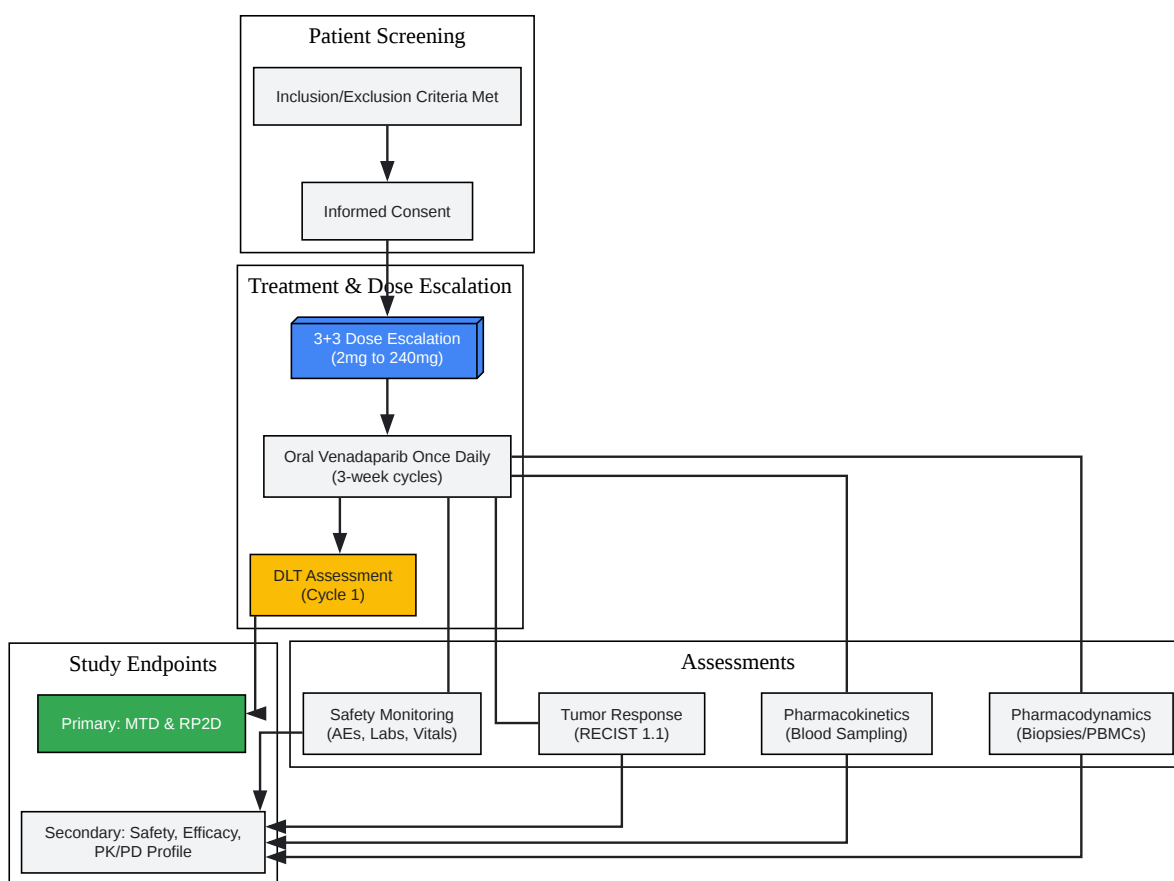
Signaling Pathway



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Caption: Mechanism of action of **Venadaparib** via PARP inhibition.

Experimental Workflow



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Caption: High-level experimental workflow for the NCT03317743 trial.

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